![molecular formula C19H12ClN3O2S B2890747 N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-50-4](/img/structure/B2890747.png)

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

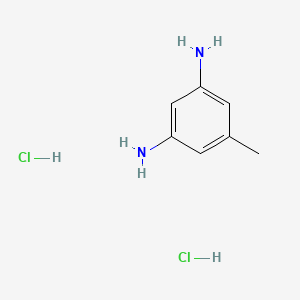

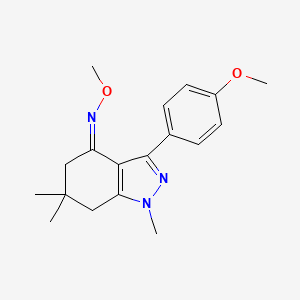

“N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide” is a chemical compound with the molecular formula C19H12ClN3O2S . It has an average mass of 381.836 Da and a monoisotopic mass of 381.033875 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H, (H,22,24) (H,23,25) . This code provides a detailed description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Researchers have developed several methods for synthesizing quinoline thiosemicarbazide derivatives, including N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and explored their biological activities. For instance, Keshk et al. (2008) described the synthesis of quinoline-2-carbohydrazide derivatives and evaluated their antimicrobial activity. These compounds demonstrated significant antimicrobial properties against various microorganisms (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008). Similarly, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and assessed their antimicrobial effectiveness, indicating the potential of such compounds in addressing bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Anticancer Properties

The synthesis of novel quinoline derivatives has also been explored for their potential anticancer properties. Jarak et al. (2005) studied the interactions of cyclic quinoline derivatives with DNA/RNA and evaluated their antiproliferative effects on human tumor cells, suggesting a mechanism involving topoisomerase "poisoning" (Jarak, Kralj, Šuman, Pavlović, Dogan, Piantanida, Žinić, Pavelić, & Karminski-Zamola, 2005). Bingul et al. (2016) identified a new scaffold with quinoline hydrazide derivatives showing significant selectivity and potency against neuroblastoma and breast adenocarcinoma cell lines, highlighting their therapeutic potential (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Novel Synthesis Methods

Advancements in synthesis techniques for quinoline derivatives have been reported, focusing on improving efficiency and reducing reaction times. For example, Nandeshwarappa et al. (2005) developed an efficient microwave-assisted synthesis method for thieno[2,3-b]quinolines under solvent-free conditions, demonstrating a novel approach to generating these compounds more effectively (Nandeshwarappa, Aruna Kumar, Naik, & Mahadevan, 2005).

Biological Evaluation and Molecular Docking

Investigations into the biological activities of quinoline-2-carbohydrazide derivatives extend into evaluating their antioxidant and anti-inflammatory properties. Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and assessed their in vitro activities, with molecular docking studies providing insights into the structure-activity relationships (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGRAOFNHBEFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)

![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)